Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate that inhibits nonsense-mediated mRNA decay (NMD) in a dose-dependent manner. It enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
Physical And Chemical Properties Analysis
The compound is a yellow powder that is soluble in DMSO at 10 mg/mL. It should be stored at -20°C and protected from light .Scientific Research Applications
Synthesis and Characterization
Researchers have focused on synthesizing and characterizing various derivatives of thiophene compounds, which are crucial for advancing scientific knowledge in chemistry and material sciences. For instance, the study conducted by Spoorthy et al. (2021) delves into the synthesis of ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, examining their anti-microbial activity and docking studies. This study exemplifies the methodical approach to synthesizing and analyzing thiophene derivatives, contributing to the understanding of their potential applications and properties (Spoorthy et al., 2021).
Antiproliferative and Antimicrobial Activity
Significant research has been directed towards understanding the antiproliferative and antimicrobial activities of thiophene derivatives. For example, Ghorab et al. (2013) shed light on the antiproliferative activity of newly synthesized thiophene derivatives against breast and colon cancer cell lines. This work underscores the potential therapeutic applications of these compounds in combating cancer (Ghorab et al., 2013). Similarly, the study by Moustafa and Elossaily (2002) explores the antimicrobial activity of novel furothienoquinoxalines and pyrimidopyranothienoquinoxalines, highlighting the broad spectrum of biological activities that thiophene derivatives can exhibit (Moustafa & Elossaily, 2002).
Electrochromic Properties
The exploration of electrochromic properties in thiophene derivatives paves the way for their application in advanced material sciences. Bulut et al. (2004) synthesized and characterized conducting copolymers of 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate with thiophene and pyrrole, unveiling their electrochromic properties and potential uses in smart materials and electronic devices (Bulut et al., 2004).
Mechanism of Action
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-26-19(25)16-10(2)11(3)27-18(16)22-15(23)9-14-17(24)21-13-8-6-5-7-12(13)20-14/h5-8,14,20H,4,9H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOLLJVCTFBEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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